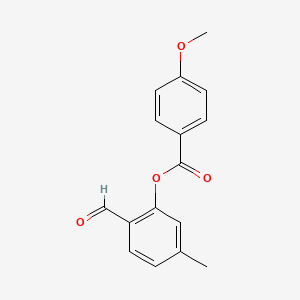

2-Formyl-5-methylphenyl 4-methoxybenzoate

Description

2-Formyl-5-methylphenyl 4-methoxybenzoate is an aromatic ester comprising two distinct moieties: a 4-methoxybenzoate group and a substituted phenolic ring. The phenolic ring features a formyl (-CHO) group at the ortho position (C2) and a methyl (-CH₃) substituent at the meta position (C5).

Properties

CAS No. |

920525-98-0 |

|---|---|

Molecular Formula |

C16H14O4 |

Molecular Weight |

270.28 g/mol |

IUPAC Name |

(2-formyl-5-methylphenyl) 4-methoxybenzoate |

InChI |

InChI=1S/C16H14O4/c1-11-3-4-13(10-17)15(9-11)20-16(18)12-5-7-14(19-2)8-6-12/h3-10H,1-2H3 |

InChI Key |

FBBDMNCZUPJCTK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C=O)OC(=O)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-5-methylphenyl 4-methoxybenzoate typically involves the esterification of 2-formyl-5-methylphenol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Formyl-5-methylphenyl 4-methoxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-5-methylphenyl 4-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 2-Formyl-5-methylbenzoic acid.

Reduction: 2-Hydroxymethyl-5-methylphenyl 4-methoxybenzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Formyl-5-methylphenyl 4-methoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Formyl-5-methylphenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The methoxybenzoate group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Methyl 5-Formyl-2-Methoxybenzoate (CAS 78515-16-9)

- Structure : Contains a formyl group at C5 and a methoxy group at C2 on the benzoate ring, with a methyl ester at the carboxylate.

- Key Differences: Unlike the target compound, the formyl group here is on the benzoate ring rather than the phenolic moiety.

- Applications : Used as a pharmaceutical intermediate, suggesting that 2-formyl-5-methylphenyl 4-methoxybenzoate may similarly serve in drug synthesis .

4-Pentylphenyl 4-Methoxybenzoate

- Structure: Features a linear pentyl chain on the phenolic ring and lacks a formyl group.

- Key Differences : The absence of a formyl group diminishes electrophilic reactivity, making it less prone to nucleophilic attack. The long alkyl chain enhances hydrophobicity, favoring applications in liquid crystal materials or surfactants .

Coordination Chemistry and Metal Complexes

4-Methoxybenzoate derivatives are known to coordinate with metal ions. For example:

- Lanthanide 4-Methoxybenzoates (La, Ce, Pr, Nd, Sm): These complexes exhibit bidentate coordination via carboxylate groups, with thermal stability up to 200–300°C.

- Copper(II) 4-Methoxybenzoate : Dehydrates at ~100°C and decomposes above 250°C. The target compound’s formyl group may lower thermal stability due to increased oxidative susceptibility .

Data Table: Comparative Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Thermal Stability (°C) | Notable Applications |

|---|---|---|---|---|

| 2-Formyl-5-methylphenyl 4-methoxybenzoate | ~286.3 (estimated) | Formyl, methyl, methoxy | Not reported | Hypothesized: Drug synthesis |

| Methyl 5-formyl-2-methoxybenzoate | 208.19 | Formyl, methoxy, methyl ester | Not reported | Pharmaceutical intermediate |

| 4-Pentylphenyl 4-methoxybenzoate | 298.37 | Pentyl, methoxy | Stable to ~150 | Liquid crystals, surfactants |

| La(III) 4-methoxybenzoate | ~550 (varies) | Carboxylate, methoxy | Up to 300 | Coordination polymers |

Biological Activity

2-Formyl-5-methylphenyl 4-methoxybenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, synthesis, and relevant case studies.

Chemical Structure and Synthesis

2-Formyl-5-methylphenyl 4-methoxybenzoate can be classified as an aromatic ester derivative. Its molecular structure can be represented as follows:

The synthesis of this compound typically involves the reaction between 2-formyl-5-methylphenol and 4-methoxybenzoic acid using standard esterification techniques. The resulting compound is characterized through various spectroscopic methods, including NMR and mass spectrometry.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzoates, including 2-Formyl-5-methylphenyl 4-methoxybenzoate, exhibit significant antimicrobial properties. In vitro tests have demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria. Specifically, the compound showed:

- Inhibition Zones : The compound was tested against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae, showing varying degrees of inhibition.

| Bacteria | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 12 |

| Escherichia coli | 10 |

| Klebsiella pneumoniae | 8 |

These results suggest that the compound has moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of 2-Formyl-5-methylphenyl 4-methoxybenzoate has also been explored. Studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle progression and the activation of caspases.

- Cell Lines Tested : The compound was evaluated against A-549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| A-549 | 0.05 |

| MCF7 | 0.08 |

| HCT116 | 0.06 |

The IC50 values indicate that the compound exhibits potent antiproliferative activity comparable to established chemotherapeutics like doxorubicin.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of various benzoate derivatives, including 2-Formyl-5-methylphenyl 4-methoxybenzoate. The study confirmed its effectiveness against resistant strains of bacteria, suggesting its potential use in treating infections caused by multidrug-resistant organisms.

Case Study 2: Cancer Cell Apoptosis

A separate investigation focused on the apoptotic effects of the compound on cancer cells. Flow cytometry analysis revealed that treatment with 2-Formyl-5-methylphenyl 4-methoxybenzoate led to significant increases in early and late apoptotic cells in A-549 and MCF7 cell lines. This finding supports its role as a potential lead compound for further drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.